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Compound of Interest

Compound Name: Solvent orange 14

Cat. No.: B1401462

Disclaimer: Direct experimental spectroscopic data for Solvent Orange 14 (CAS: 6368-70-3) is
not readily available in the public domain. This guide provides spectroscopic data for a closely
related compound, Solvent Orange 2 (CAS: 2646-17-5), as a proxy. The structural similarities
between these azo dyes suggest that their spectroscopic characteristics will be comparable.
Predicted infrared absorption data for Solvent Orange 14 is also provided based on its
chemical structure.

Introduction

Solvent Orange 14 is a synthetic azo dye used in various industrial applications, including the
coloring of plastics, waxes, and oils. A thorough understanding of its spectroscopic properties is
essential for quality control, analytical identification, and research into its photophysical
behavior. This document provides a summary of available and predicted spectroscopic data
(UV-Vis, NMR, and IR) and the experimental protocols for their acquisition.

UV-Visible Spectroscopy

The electronic absorption spectrum of an azo dye is characterized by strong absorption bands
in the visible region, which are responsible for its color. The position and intensity of these
bands are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for Solvent Orange 2
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Parameter Value Solvent

Amax (Maximum Absorption
492 nm Chloroform
Wavelength)

Data for Solvent Orange 2, a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound
by probing the magnetic properties of atomic nuclei.

Proton NMR (*H NMR) gives insight into the number, environment, and connectivity of
hydrogen atoms in a molecule.

Table 2: tH NMR Spectroscopic Data for Solvent Orange 2

Chemical Shift

(3) Multiplicity Integration Assignment Solvent
pPpm

Specific peak

assignments are

not available.

The spectrum

would show a _

] ) Aromatic &
series of signals - - CDCls
) ) Methyl Protons
in the aromatic
region (approx.
6.5-8.5 ppm) and
a signal for the

methyl group.

Data for Solvent Orange 2, a structurally similar compound.
Carbon-13 NMR (33C NMR) provides information on the carbon framework of a molecule.

Table 3: 13C NMR Spectroscopic Data for Solvent Orange 14
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Chemical Shift (6) ppm Assignment Solvent

Data Not Available

Experimental 33C NMR data for Solvent Orange 14 or a close analog were not found in the
available search results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands for Solvent Orange 14

Functional Group

Wavenumber (cm~—2) Intensity .

Assignment
3300-3500 Medium N-H stretch (secondary amine)
3000-3100 Medium-Weak Aromatic C-H stretch
1580-1620 Strong C=C aromatic ring stretch
1450-1550 Strong N=N stretch (azo group)
1200-1350 Strong Aromatic C-N stretch
690-900 Strong Aromatic C-H out-of-plane

bend

Experimental Protocols

o Sample Preparation: A dilute solution of the dye is prepared in a UV-transparent solvent
(e.g., chloroform, ethanol) to an approximate concentration of 10=> M.

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Blank Measurement: A cuvette containing the pure solvent is placed in the reference beam
path to record a baseline.
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Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of
approximately 200-800 nm. The wavelength of maximum absorbance (Amax) is determined
from the resulting spectrum.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube. The solution must be
free of any particulate matter.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for the nucleus
being observed (*H or 13C) and the magnetic field is shimmed to achieve high homogeneity.

Data Acquisition (*H NMR): A standard one-pulse experiment is typically performed. Key
parameters include the spectral width, acquisition time, relaxation delay, and the number of
scans.

Data Acquisition (33C NMR): A proton-decoupled experiment is standard to simplify the
spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Due to the low
natural abundance of 13C, a larger number of scans and a longer acquisition time are
generally required compared to *H NMR.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard
(e.g., tetramethylsilane, TMS, at O ppm).

Sample Preparation (Thin Solid Film): A small amount of the solid sample is dissolved in a
volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate
(e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the
plate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Background Measurement: A background spectrum of the clean, empty sample compartment
is recorded.
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o Sample Measurement: The salt plate with the sample film is placed in the instrument's
sample holder.

o Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400
cm~1, The background spectrum is automatically subtracted from the sample spectrum to
yield the final absorbance or transmittance spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

¢ To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of
Solvent Orange 14]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b1401462#spectroscopic-data-of-solvent-orange-14-
uv-vis-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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